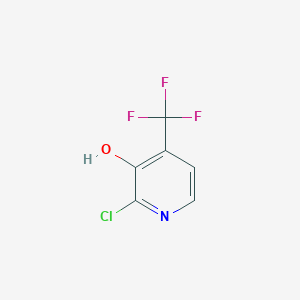

2-Chloro-4-(trifluoromethyl)pyridin-3-OL

Vue d'ensemble

Description

2-Chloro-4-(trifluoromethyl)pyridin-3-OL is an organic compound with the molecular formula C6H3ClF3NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both chlorine and trifluoromethyl groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-4-(trifluoromethyl)pyridin-3-OL can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-iodopyridine with trifluoromethyl ketone under alkaline conditions. The reaction typically requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes that include chlorination and fluorination reactions. For example, 2-chloro-5-methylpyridine can be chlorinated under liquid-phase conditions to form 2,3-dichloro-5-(trichloromethyl)pyridine, which is then subjected to vapor-phase fluorination .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under basic or acidic conditions. Key findings:

-

Reagents : Sodium amide or thiourea are commonly used to replace the chlorine atom with nucleophiles like amines or thiols.

-

Conditions : Reactions typically require controlled pH and temperature to optimize yield. For example, substitution with sodium methoxide yields substituted pyridines.

Reaction Example :

| Reagent | Conditions | Product |

|---|---|---|

| Sodium amide | Alkaline medium, 60–80°C | 2-Amino-4-(trifluoromethyl)pyridin-3-OL |

Oxidation Reactions

The hydroxyl group at position 3 can be oxidized to form ketones or aldehydes.

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective oxidizing agents .

-

Mechanism : Oxidation converts the hydroxyl group to a carbonyl group, forming 2-chloro-4-(trifluoromethyl)pyridin-3-one.

Reaction Example :

| Oxidizing Agent | Temperature | Product |

|---|---|---|

| KMnO₄ | 75–80°C, acidic medium | 2-Chloro-4-(trifluoromethyl)pyridin-3-one |

Reduction Reactions

The compound can undergo reduction to remove functional groups:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or hydrogen gas with catalysts (e.g., palladium on carbon).

-

Products : Reduction of the hydroxyl group yields 2-chloro-4-(trifluoromethyl)pyridin-3-CH₂OH derivatives.

Reaction Example :

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0–5°C | 2-Chloro-4-(trifluoromethyl)pyridin-3-CH₂OH |

Coupling Reactions

Palladium-catalyzed coupling reactions expand its utility in organic synthesis:

-

Reagents : Palladium catalysts (e.g., Pd/C) with substrates like aryl halides or acetylenes .

-

Applications : Forms biaryl or alkyne derivatives, enhancing its role in drug design .

Reaction Example :

| Coupling Type | Reagents | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives |

Chlorination and Fluorination

Industrial methods involve chlorination and fluorination to modify substituents:

-

Process : Liquid-phase chlorination of pyridine intermediates followed by vapor-phase fluorination .

-

Example : Chlorination of 2-chloro-5-methylpyridine yields 2,3-dichloro-5-(trichloromethyl)pyridine, which is fluorinated to produce the target compound.

Mechanistic Insights

The trifluoromethyl group enhances reactivity through electron-withdrawing effects, stabilizing intermediates during substitution and oxidation .

Comparative Reaction Conditions

| Source | Reaction Type | Key Conditions | Yield |

|---|---|---|---|

| Cyclization | 160°C, 8 hours | 74% | |

| Chlorination | Thionyl chloride, 110°C | 80% | |

| Oxidation | KMnO₄, reflux | 65% |

Research Findings

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₆H₃ClF₃N

- Molecular Weight : 181.54 g/mol

- Structure : The compound features a pyridine ring with a chlorine atom at position 2 and a trifluoromethyl group at position 4. This configuration enhances its lipophilicity and reactivity.

Chemistry

2-Chloro-4-(trifluoromethyl)pyridin-3-OL serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly significant in the development of:

- Agrochemicals : Used in the synthesis of herbicides and pesticides.

- Pharmaceuticals : Acts as an intermediate in the production of drugs targeting specific enzymes or receptors .

Biology

The compound's unique properties make it valuable for studying enzyme interactions and metabolic pathways. Its trifluoromethyl group enhances biological activity, making it effective against various pathogens:

- Antitumor Activity : Research indicates that this compound can inhibit enzymes involved in cancer progression, presenting potential for cancer therapy.

- Antimicrobial Activity : It has shown selective activity against Chlamydia trachomatis, highlighting its potential as a starting point for new antimicrobial agents.

Antitumor Properties

A study demonstrated that this compound exhibits antitumor activity by interacting with specific biological targets. The compound effectively binds to various enzymes and receptors involved in cancer progression, suggesting its candidacy for further pharmacological exploration.

Antimicrobial Efficacy

In antimicrobial studies, derivatives of this compound were evaluated for their efficacy against Chlamydia trachomatis. The results indicated that the trifluoromethyl group is crucial for biological activity, as compounds lacking this feature showed reduced effectiveness .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl substituent significantly enhances biological activity. Comparative studies with analogues lacking this group revealed that compounds with electron-withdrawing groups at position 4 exhibited improved activity against pathogens like Chlamydia trachomatis. For instance, replacing the trifluoromethyl group with chlorine resulted in moderate activity, emphasizing the importance of this substituent .

Industrial Applications

In industry, this compound is employed in producing specialty chemicals and materials with specific properties such as high thermal stability and resistance to degradation. Its applications extend to:

- Synthesis of Specialty Chemicals : Utilized in creating compounds with unique properties for various industrial applications.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-Bromo-4-(trifluoromethyl)pyridine

- 2-Chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

2-Chloro-4-(trifluoromethyl)pyridin-3-OL is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to similar compounds .

Activité Biologique

2-Chloro-4-(trifluoromethyl)pyridin-3-OL is a pyridine derivative notable for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₆H₃ClF₃N

- Molecular Weight : 181.54 g/mol

- Structure : The compound features a pyridine ring with a chlorine atom at position 2 and a trifluoromethyl group at position 4, which significantly influences its reactivity and biological interactions.

Antitumor Properties

Research indicates that this compound exhibits antitumor activity by inhibiting specific enzymes involved in cancer progression. Its efficacy is attributed to its ability to interact with various biological targets, making it a candidate for further pharmacological exploration. Studies have shown that this compound can effectively bind to certain enzymes and receptors, which is crucial for understanding its mechanism of action in biological systems.

Antimicrobial Activity

The trifluoromethyl group is essential for the compound's biological activity. In studies focusing on Chlamydia trachomatis, derivatives of pyridine containing the trifluoromethyl group displayed selective activity against the pathogen without affecting host cell viability. This highlights the potential of this compound as a starting point for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl substituent has been shown to enhance biological activity significantly. Comparative studies with analogues lacking this group revealed that compounds with electron-withdrawing groups at position 4 exhibited improved antichlamydial activity. For instance, replacing the trifluoromethyl group with chlorine resulted in moderate activity, emphasizing the importance of the trifluoromethyl moiety .

Synthesis Methods

Several methods have been reported for synthesizing this compound, including:

- Direct chlorination and fluorination of 3-picoline.

- Aromatic nuclear chlorination of the pyridine ring.

- Cyclo-condensation reactions involving trifluoromethyl building blocks .

Case Studies and Research Findings

- In Vivo Studies : A study demonstrated that this compound showed promising results in inhibiting tumor growth in animal models, providing a basis for its potential application in cancer therapies.

- Spectroscopic Analysis : Vibrational spectral analysis using Fourier-transform infrared (FT-IR) and Raman spectroscopy has been conducted to elucidate the compound's molecular structure and confirm its interactions with biological molecules .

- Comparative Activity : In comparative studies with other pyridine derivatives, compounds containing the trifluoromethyl group consistently exhibited superior biological activities, reinforcing the significance of this substituent in drug design .

Propriétés

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-4(12)3(1-2-11-5)6(8,9)10/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUISHIPDMLMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.